1-(1,3-benzodioxol-5-yl)-1H-tetrazole
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-1H-tetrazole is an organic compound that features a benzodioxole ring fused with a tetrazole moiety
Preparation Methods
The synthesis of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,3-benzodioxole.
Formation of Tetrazole Ring: The benzodioxole is subjected to nitration, followed by reduction to form the corresponding amine. This amine is then reacted with sodium azide under acidic conditions to form the tetrazole ring.
Reaction Conditions: The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or acetonitrile, with temperatures ranging from 50°C to 100°C.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-yl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the tetrazole ring.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-1H-tetrazole can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound has a similar benzodioxole ring but differs in the presence of an amine group instead of a tetrazole ring.
1-(1,3-Benzodioxol-5-yl)-2-propanone:
The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c1-2-7-8(14-5-13-7)3-6(1)12-4-9-10-11-12/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJHORVHVFLLGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=NN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320492 |
Source
|
Record name | 1-(1,3-benzodioxol-5-yl)tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24826472 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326874-59-3 |
Source
|
Record name | 1-(1,3-benzodioxol-5-yl)tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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